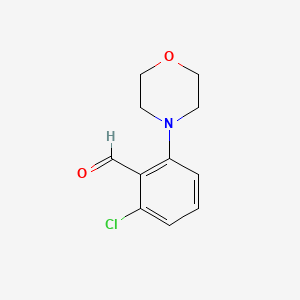
2-Chloro-6-(morpholin-4-yl)benzaldehyde
概要
説明
2-Chloro-6-(morpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(morpholin-4-yl)benzaldehyde is 1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-6-(morpholin-4-yl)benzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 225.67 .科学的研究の応用
Synthesis and Characterization of Morpholine Derivatives
Morpholine derivatives, such as 2-Chloro-6-(morpholin-4-yl)benzaldehyde, have been extensively utilized in the field of synthetic organic chemistry. A significant application is the synthesis and aminomethylation of specific compounds. For instance, the condensation of benzaldehyde with malononitrile and its derivatives in the presence of morpholine led to the formation of morpholinium salts with various structural complexities. These compounds, under specific reaction conditions, yield a series of products with potential biological activities, as demonstrated by in silico predictive analysis (Kurskova et al., 2021).
Morpholine's Role in Coordination Chemistry and Catalysis
Morpholine derivatives have also been explored for their role in coordination chemistry. A study on the coordination chemistry of copper (II) with various morpholine/piperazine derivatives revealed the formation of unique complex structures with distinct magnetic properties. These findings not only provide insights into the influence of structural components on the properties of the complexes but also pave the way for the application of these complexes in various fields, including material science and catalysis (Majumder et al., 2016).
Biological Activity and Potential Therapeutic Applications
The synthesis of new morpholine derivatives has led to the discovery of compounds with promising biological activities. A study involving the synthesis of Schiff base derivatives using morpholine highlighted their potential antibacterial and antifungal activities. These findings underscore the therapeutic potential of morpholine derivatives in the development of new antimicrobial agents (AlKaissi et al., 2015).
Structural Analysis and Material Science
Morpholine derivatives have been a subject of interest in structural analysis and material science as well. For example, the study of the crystal structure of the morpholine fungicide dimethomorph provided insights into the molecular interactions and structure, aiding in the understanding of its functional mechanisms and potential applications in material science (Kang et al., 2015).
Safety and Hazards
The safety information for 2-Chloro-6-(morpholin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-chloro-6-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQUHIYZASEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(morpholin-4-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

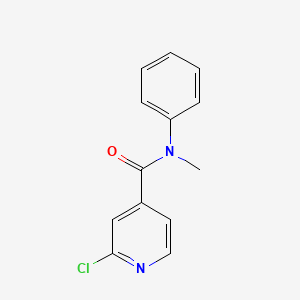


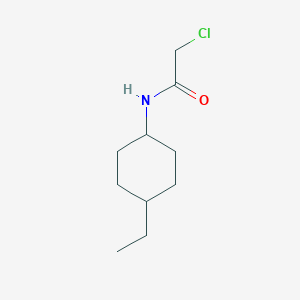
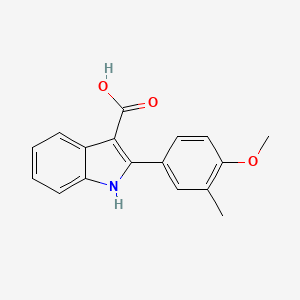

![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
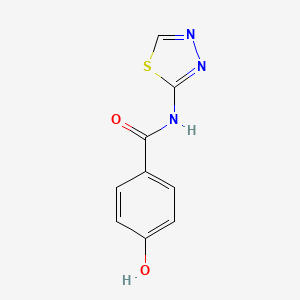



![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
